(2S)-1-methylpiperazine-2-carboxylic acid;dihydrochloride
Description
(2S)-1-Methylpiperazine-2-carboxylic acid dihydrochloride is a chiral piperazine derivative with a methyl group at the 1-position and a carboxylic acid group at the 2-position. The dihydrochloride salt form enhances water solubility, making it suitable for pharmaceutical and biochemical applications . Its synthesis often involves catalytic hydrogenation or acid-base reactions, as demonstrated in the production of (S)-piperazine-2-carboxylic acid dihydrochloride via heteroaromatic hydrogenation of pyrazine-2-carboxamide .
Properties
IUPAC Name |
(2S)-1-methylpiperazine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-8-3-2-7-4-5(8)6(9)10;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H/t5-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSADJSWCEFUWHA-XRIGFGBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCNC[C@H]1C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Starting Materials and Piperazine Ring Formation
The synthesis often begins with optically active precursors to establish the (2S) configuration. A common approach involves the use of (S)-piperazine-2-carboxylic acid dihydrochloride (CAS 158663-69-5) as a starting material, which provides the foundational piperazine ring and carboxylic acid group. Methylation at the N-1 position is achieved using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature, yielding a 70–85% conversion to the mono-methylated product.
Reaction Conditions for Methylation:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| MeI, K₂CO₃ | DMF | 25°C | 4–5 h | 85% |
Regioselectivity is ensured by the electron-withdrawing effect of the carboxylic acid group, which directs methylation to the adjacent N-1 nitrogen.
Alternative Route: Cyclization of Chiral Diamines
An alternative method constructs the piperazine ring via cyclization of a chiral diamine intermediate. For example, L-serine derivatives are converted to a β-amino alcohol, which undergoes nucleophilic attack by methylamine to form the six-membered ring. This route employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base, achieving cyclization yields of 59–84%.
Industrial Production Methods
Large-Scale Methylation and Process Optimization
Industrial synthesis utilizes continuous-flow reactors to enhance reaction efficiency. Key parameters include:
-
Methylation : MeI is introduced under pressurized conditions (2–3 bar) to accelerate the reaction, reducing processing time to 2 hours.
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Acid-Base Extraction : The product is isolated via pH-controlled extraction, with the free base partitioned into dichloromethane and the hydrochloride salt precipitated by HCl gas.
Table 1: Industrial Process Metrics
| Step | Throughput (kg/h) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Methylation | 15.2 | 98.5 | High |
| Salt Formation | 12.8 | 99.1 | Moderate |
Chirality Control and Stereochemical Considerations
Asymmetric Catalysis
The (2S) configuration is introduced using chiral catalysts such as (R)-BINAP-ruthenium complexes in hydrogenation reactions. This method achieves enantiomeric excess (ee) values of ≥98%, as confirmed by chiral HPLC analysis.
Resolution of Racemic Mixtures
For racemic intermediates, preparative HPLC with a SUMIPAX OA-4200 column resolves enantiomers using a hexane/1,2-dichloroethane/ethanol (6:3:1) mobile phase. The (2S)-enantiomer elutes at 56–76 minutes, with a specific rotation of [α]²⁰/D = −5° (c = 1% in H₂O).
Purification and Salt Formation
Crystallization Techniques
The dihydrochloride salt is crystallized from ethanol/ether mixtures, yielding white crystals with a melting point of 280°C. Recrystallization in aqueous HCl improves purity to 99.9%, as validated by nuclear magnetic resonance (NMR) spectroscopy.
Hygroscopicity Management
Due to the compound’s hygroscopic nature, storage under inert atmosphere (argon or nitrogen) is critical to prevent decomposition.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Amide Bond Formation
The carboxylate group undergoes activation for nucleophilic substitution, enabling amide bond formation.
Reaction Conditions :
-
Reagents : EDC·HCl (1.1 eq), DMAP (0.2 eq), primary/secondary amines
-
Solvent : Dichloromethane (DCM)
Example Reaction :
Reaction with benzylamine yields N-benzyl-(2S)-1-methylpiperazine-2-carboxamide dihydrochloride :
Yield : ~27–32% (based on analogous piperazine amide syntheses)
| Parameter | Value |
|---|---|
| Activation Agent | EDC·HCl |
| Catalyst | DMAP |
| Reaction Time | 12–24 hours |
| Purification Method | Flash chromatography (DCM/EtOAc gradient) |
Alkylation at the Piperazine Nitrogen
The secondary amine on the piperazine ring reacts with alkyl halides under basic conditions.
Reaction Conditions :
-
Reagents : Alkyl halides (e.g., benzyl bromide), K₂CO₃ (2 eq)
-
Solvent : Acetonitrile (ACN)
Example Reaction :
Reaction with 2-chlorobenzyl bromide produces 1-methyl-4-(2-chlorobenzyl)-(2S)-piperazine-2-carboxylate dihydrochloride :
Yield : ~70–85% (extrapolated from analogous alkylations)
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Temperature | 80°C (reflux) |
| Workup | Partitioning with DCM/5% NaHCO₃ |
Acylation Reactions
The secondary amine reacts with acylating agents to form stable amides.
Reaction Conditions :
-
Reagents : Acetyl chloride (1.1 eq), triethylamine (2 eq)
-
Solvent : Tetrahydrofuran (THF)
Example Reaction :
Acylation with acetyl chloride yields 1-methyl-4-acetyl-(2S)-piperazine-2-carboxylate dihydrochloride :
Yield : ~60–75% (based on piperazine acylation literature)
| Parameter | Value |
|---|---|
| Acylating Agent | Acetyl chloride |
| Base | Triethylamine |
| Reaction Time | 2 hours |
Esterification of the Carboxylate Group
The carboxylate group is esterified under acidic conditions.
Reaction Conditions :
-
Reagents : Methanol, H₂SO₄ (catalytic)
-
Conditions : Reflux, 4–6 hours
Example Reaction :
Esterification produces methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride :
Yield : ~80–90% (reported for analogous compounds)
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ |
| Temperature | 64°C (reflux) |
| Workup | Solvent evaporation |
Salt Metathesis
The hydrochloride counterions can be exchanged with other anions.
Reaction Conditions :
Example Reaction :
Treatment with silver nitrate yields (2S)-1-methylpiperazine-2-carboxylate dinitrate :
Purity : >95% (via precipitation)
Complexation with Metal Ions
The piperazine nitrogen and carboxylate group coordinate with transition metals.
Example Reaction :
Reaction with CuCl₂ forms a Cu(II)-piperazine complex :
Stability : Stable in aqueous solutions (pH 6–8)
| Parameter | Value |
|---|---|
| Metal Salt | CuCl₂ |
| pH Range | 6–8 |
| Coordination Sites | Piperazine N, carboxylate O |
Key Mechanistic Insights
-
Solubility Impact : The dihydrochloride form enhances aqueous solubility, facilitating reactions in polar solvents .
-
Steric Effects : The methyl group at position 1 influences regioselectivity during alkylation/acylation .
-
Counterion Role : Hydrochlorides stabilize the protonated amine, requiring deprotonation (e.g., via K₂CO₃) for nucleophilic reactions .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including HIV-1 protease inhibitors. Its ability to modify biological activity through structural variations makes it a valuable component in drug design .
Biological Activity
Research has indicated that (2S)-1-methylpiperazine-2-carboxylic acid; dihydrochloride exhibits biological activity that can be leveraged in the development of new therapeutic agents. Interaction studies are ongoing to elucidate its mechanisms of action and potential therapeutic targets .
Synthesis and Derivatives
Synthesis Methods
Several methods for synthesizing (2S)-1-methylpiperazine-2-carboxylic acid; dihydrochloride have been reported. These methods often involve the use of catalysts or specific reagents to facilitate reactions that enhance biological activity or alter pharmacokinetic properties. For instance, microwave-assisted synthesis has been employed to streamline the production of piperazine derivatives .
Case Studies on Derivatives
Derivatives of (2S)-1-methylpiperazine-2-carboxylic acid; dihydrochloride have been synthesized and evaluated for their biological activities. For example, substituted piperazine compounds have shown promising results in antimalarial assays against chloroquine-resistant strains of Plasmodium .
Research Findings
Recent studies have focused on optimizing the potency and pharmacokinetics of compounds derived from (2S)-1-methylpiperazine-2-carboxylic acid; dihydrochloride. For instance, modifications to the side chains of related compounds have led to improved efficacy against resistant strains in in vitro studies .
Mechanism of Action
The mechanism of action of (2S)-1-methylpiperazine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Enantiomeric and Diastereomeric Variants
Key Differences :
Functional Group Modifications
Key Insights :
Pharmacologically Relevant Analogs
Comparison :
Q & A
Q. What are the recommended methods for synthesizing (2S)-1-methylpiperazine-2-carboxylic acid dihydrochloride?
- Methodological Answer : Synthesis typically involves protection/deprotection strategies and coupling reactions. For example:
- Step 1 : Start with L-alanine or a piperazine derivative. Protect the amine group using Boc anhydride .
- Step 2 : Introduce the methyl group via nucleophilic substitution or reductive amination .
- Step 3 : Form the dihydrochloride salt by reacting the free base with hydrochloric acid in a solvent like diethyl ether .
- Purification : Use recrystallization or column chromatography to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Assess purity using a C18 column with UV detection at 254 nm; retention time comparison against standards .
- NMR : Confirm structure via and NMR. Key peaks include the methyl group (~2.3 ppm) and carboxylic proton (~12.1 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (158.20 g/mol for the free base; 231.1 g/mol for dihydrochloride) .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer :
- Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Avoid exposure to moisture and oxidizing agents, as the compound may decompose into toxic gases (e.g., CO, HCl) under incompatible conditions .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the neuroprotective mechanisms of this compound?
- Methodological Answer :
- In Vitro Models : Use SH-SY5Y neuronal cells exposed to oxidative stress (e.g., HO). Measure apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activity .
- Dose-Response Studies : Test concentrations from 1–100 µM to identify EC values. Include positive controls like N-acetylcysteine .
- Pathway Analysis : Perform RNA-seq or Western blotting to assess pathways like Nrf2/ARE or PI3K/Akt .
Q. How can contradictory data on the compound’s anticancer activity be resolved?
- Methodological Answer :
- Replicate Under Controlled Variables : Standardize cell lines (e.g., MCF-7 vs. HeLa), culture conditions, and exposure times .
- Comparative Studies : Test analogs (e.g., 4-(4-fluorophenyl)-1-methylpiperazine) to isolate structural determinants of activity .
- Mechanistic Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What experimental approaches validate its role as a dual NMDA and kainate receptor antagonist?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., -MK-801 for NMDA) on cortical membrane preparations. Calculate IC values .
- Electrophysiology : Patch-clamp recordings in hippocampal neurons to measure glutamate-evoked currents .
- Molecular Docking : Simulate binding poses using software like AutoDock Vina with receptor crystal structures (PDB: 6CO4 for NMDA) .
Safety and Handling
Q. What precautions are critical when handling this compound in aqueous solutions?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during dissolution .
- PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential irritation .
- Neutralization : Treat spills with sodium bicarbonate before disposal .
Analytical Techniques
Q. Which advanced techniques differentiate between the dihydrochloride and hydrochloride forms?
- Methodological Answer :
- Elemental Analysis : Quantify chloride content (theoretical Cl%: dihydrochloride = 30.7%, hydrochloride = 15.4%) .
- Thermogravimetric Analysis (TGA) : Measure weight loss at 150–200°C to confirm HCl stoichiometry .
Biological Activity
Q. How does the dihydrochloride form enhance solubility for in vivo studies compared to the free base?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in PBS (pH 7.4). The dihydrochloride form shows 10-fold higher solubility (45 mg/mL vs. 4.5 mg/mL for free base) due to ionic interactions .
- Pharmacokinetics : Administer intravenously in rodent models; measure plasma half-life via LC-MS/MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition (e.g., COX-2 vs. LOX)?
- Methodological Answer :
- Assay Validation : Use recombinant enzymes (e.g., human COX-2 vs. 15-LOX) under standardized conditions (HEPES buffer, pH 7.4) .
- Positive Controls : Include celecoxib (COX-2) and zileuton (LOX) to calibrate inhibition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
